molecular formula C19H15Cl2N3O2 B4509961 N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4509961
M. Wt: 388.2 g/mol
InChI Key: ASLGMRSRZZUQFI-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves a multi-step process:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the chlorinated benzyl and phenyl groups to the pyridazinone core using amide bond formation reactions, typically employing reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Methoxy derivatives, thiol derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N’-(4-chlorophenyl)thiourea
  • N-(3-chlorobenzyl)-2-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific combination of chlorinated benzyl and phenyl groups attached to a pyridazinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLGMRSRZZUQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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